molecular formula C11H14N4O2 B2667148 N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine CAS No. 893766-06-8

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine

Cat. No.: B2667148
CAS No.: 893766-06-8
M. Wt: 234.259
InChI Key: DGVOOVHBCHKPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities . This compound is characterized by the presence of a nitro group at the 5-position of the benzimidazole ring and a dimethylaminoethyl side chain at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative, followed by nitration and subsequent alkylation. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The nitro group is then introduced via nitration using nitric acid. Finally, the dimethylaminoethyl side chain is added through alkylation using dimethylamine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine: Similar structure but with ethyl groups instead of methyl groups.

    N,N-dimethyl-2-(5-amino-1H-benzimidazol-1-yl)ethanamine: Similar structure but with an amino group instead of a nitro group.

    N,N-dimethyl-2-(5-chloro-1H-benzimidazol-1-yl)ethanamine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly useful in antimicrobial and antiparasitic applications .

Properties

IUPAC Name

N,N-dimethyl-2-(5-nitrobenzimidazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-12-10-7-9(15(16)17)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVOOVHBCHKPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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